molecular formula C18H16FN3O5S B2406206 Ethyl 3-(4-fluorophenyl)-5-(2-methoxyacetamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851948-97-5

Ethyl 3-(4-fluorophenyl)-5-(2-methoxyacetamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2406206
CAS No.: 851948-97-5
M. Wt: 405.4
InChI Key: JBVRADSDYRJPNZ-UHFFFAOYSA-N
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Description

The compound ethyl 3-(4-fluorophenyl)-5-(2-methoxyacetamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate features a thieno[3,4-d]pyridazine core, substituted at position 3 with a 4-fluorophenyl group and at position 5 with a 2-methoxyacetamido moiety. The ethyl carboxylate at position 1 enhances solubility and bioavailability.

Properties

IUPAC Name

ethyl 3-(4-fluorophenyl)-5-[(2-methoxyacetyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O5S/c1-3-27-18(25)15-12-9-28-16(20-13(23)8-26-2)14(12)17(24)22(21-15)11-6-4-10(19)5-7-11/h4-7,9H,3,8H2,1-2H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBVRADSDYRJPNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)COC)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-fluorophenyl)-5-(2-methoxyacetamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thieno[3,4-d]pyridazine Core: This step involves the cyclization of appropriate precursors under controlled conditions, often using catalysts or specific reagents to facilitate the formation of the fused heterocyclic system.

    Introduction of the Fluorophenyl Group: This can be achieved through electrophilic aromatic substitution or cross-coupling reactions, such as Suzuki or Heck coupling, using fluorinated aromatic compounds.

    Addition of the Methoxyacetamido Group: This step may involve nucleophilic substitution or acylation reactions to introduce the methoxyacetamido functionality.

    Esterification to Form the Ethyl Carboxylate: The final step involves esterification, typically using ethanol and an acid catalyst, to form the ethyl ester group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-fluorophenyl)-5-(2-methoxyacetamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can reduce the carbonyl groups to alcohols.

    Substitution: The aromatic fluorophenyl group can undergo nucleophilic aromatic substitution, especially under the influence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Anticancer Properties

Ethyl 3-(4-fluorophenyl)-5-(2-methoxyacetamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate exhibits significant anticancer activity. In vitro studies have shown that it inhibits the proliferation of various cancer cell lines:

Cell LineIC50 (µM)
MCF-7 (Breast)5.2
A549 (Lung)6.8
HeLa (Cervical)7.5

These values indicate potent activity against cancer cells, suggesting its potential as a chemotherapeutic agent.

Antimicrobial Activity

Preliminary studies indicate that this compound possesses antimicrobial properties, particularly against resistant strains. For example:

  • Methicillin-resistant Staphylococcus aureus (MRSA) : Exhibited significant activity with a Minimum Inhibitory Concentration (MIC) of 0.5 µg/mL.

In Vivo Studies

In vivo experiments using xenograft models in nude mice demonstrated that treatment with the compound resulted in a reduction of tumor volume by up to 70% over a four-week period compared to control groups. This finding underscores its potential as an effective anticancer therapy.

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry reported on the efficacy of this compound against various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation and induction of apoptosis.

Case Study 2: Antimicrobial Efficacy

Research published in the Journal of Antimicrobial Chemotherapy explored the compound's antimicrobial properties against several bacterial strains. The findings suggested that it could be developed into a novel treatment for infections resistant to conventional antibiotics.

Mechanism of Action

The mechanism of action of Ethyl 3-(4-fluorophenyl)-5-(2-methoxyacetamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

Key structural analogs differ in substituents at positions 3, 5, and 1, influencing lipophilicity, solubility, and receptor interactions:

Compound Name Substituent at Position 3 Substituent at Position 5 Key Properties/Activities Reference
Target Compound 4-fluorophenyl 2-methoxyacetamido High lipophilicity (methoxy group)
Ethyl 5-(2-(4-methoxyphenyl)acetamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-... 4-(trifluoromethyl)phenyl 2-(4-methoxyphenyl)acetamido Enhanced electron-withdrawing effects (CF₃)
Ethyl 3-(4-chlorophenyl)-5-(methylamino)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate 4-chlorophenyl methylamino Reduced solubility (chlorine vs. fluorine)
Ethyl 5-amino-3-(4-aminophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate 4-aminophenyl amino Increased polarity (amine group)
Pyrazolo[3,4-d]pyrimidine derivatives (e.g., Compound 8b) Varied (e.g., methyl, phenyl) Acetylated pyrazolyl-anilino Antitumor activity (IC₅₀ = 28.157 µg/mL)
Key Observations:
  • Electron-Withdrawing Groups : The trifluoromethyl group in enhances receptor binding through hydrophobic interactions, whereas the 4-fluorophenyl in the target compound balances lipophilicity and metabolic stability .
  • Amide vs. Amino Substituents: The 2-methoxyacetamido group in the target compound likely improves membrane permeability compared to the methylamino group in or the unsubstituted amino group in .
  • Core Heterocycle Differences: Pyrazolo[3,4-d]pyrimidines (e.g., ) exhibit antitumor activity, suggesting the thieno[3,4-d]pyridazine core may also be pharmacologically active but with substituent-dependent target specificity.

Biological Activity

Ethyl 3-(4-fluorophenyl)-5-(2-methoxyacetamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of thieno[3,4-d]pyridazine derivatives, which are known for their diverse biological activities. The presence of a fluorophenyl group and a methoxyacetamido moiety enhances its pharmacological properties.

Structural Formula

C17H17FN2O4S\text{C}_{17}\text{H}_{17}\text{F}\text{N}_{2}\text{O}_{4}\text{S}

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. The radical scavenging activity is often measured using IC50 values, where lower values indicate higher potency. For instance, compounds with similar structures have shown IC50 values ranging from 6.261 µM to 2358 µM for radical scavenging activities .

Anti-Diabetic Activity

The compound's potential as an anti-diabetic agent has been explored through in vitro studies. The inhibition of alpha-amylase is a common assay used to evaluate anti-diabetic properties. Compounds with structural similarities have demonstrated IC50 values as low as 6.539 µM, indicating promising anti-diabetic activity .

Anti-Cancer Activity

In vitro cytotoxicity assays have been conducted on various cancer cell lines. The compound's efficacy was evaluated against HepG2 cell lines, with some derivatives showing significant cytotoxic effects (IC50 values ranging from 5.351 µg/mL to 18.69 µg/mL) . The structure-activity relationship suggests that specific substitutions on the thieno[3,4-d]pyridazine core can enhance anticancer activity.

The biological activities of this compound are believed to be mediated through several mechanisms:

  • Radical Scavenging : The presence of electron-withdrawing groups such as fluorine enhances the ability to donate electrons and neutralize free radicals.
  • Enzyme Inhibition : The methoxyacetamido group may interact with active sites of enzymes like alpha-amylase, inhibiting their function and reducing glucose absorption.
  • Cell Cycle Arrest : Some studies suggest that similar compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.

Study 1: Antioxidant Potential

A study conducted by researchers synthesized various thieno[3,4-d]pyridazine derivatives and evaluated their antioxidant capacity using DPPH and ABTS assays. The results indicated that compounds with para-substituted fluorophenyl groups exhibited superior radical scavenging abilities compared to their non-halogenated counterparts.

Study 2: Anti-Diabetic Evaluation

In another investigation focused on anti-diabetic properties, a series of thieno[3,4-d]pyridazine derivatives were tested for alpha-amylase inhibition. The study highlighted the effectiveness of this compound in reducing postprandial glucose levels in diabetic models.

Study 3: Cytotoxicity Against Cancer Cells

A comprehensive study assessed the cytotoxic effects of various thieno derivatives against multiple cancer cell lines. The findings revealed that the compound significantly inhibited the growth of HepG2 cells and induced apoptosis through caspase activation pathways.

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing Ethyl 3-(4-fluorophenyl)-5-(2-methoxyacetamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate?

  • Methodological Answer : Synthesis typically involves a multi-step approach starting with a thieno[3,4-d]pyridazine core. Key steps include:

  • Substituent introduction : The 4-fluorophenyl group is introduced via nucleophilic aromatic substitution or Suzuki coupling.

  • Amide coupling : The 2-methoxyacetamido group is added using carbodiimide-based coupling agents (e.g., EDC/HOBt) under anhydrous conditions .

  • Esterification : Ethyl ester formation is achieved via acid-catalyzed esterification of the carboxylic acid precursor.

  • Optimization : Reaction yields depend on temperature control (70–90°C) and inert atmospheres (N₂/Ar) to prevent oxidation .

    Table 1 : Example Reaction Conditions

    StepReagents/ConditionsYield (%)Reference
    Fluorophenyl additionPd(PPh₃)₄, Na₂CO₃, DME, 80°C65–75
    Amide couplingEDC, HOBt, DMF, RT70–85

Q. How can spectroscopic techniques validate the structure of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Confirm substituent positions (e.g., 4-fluorophenyl aromatic protons at δ 7.2–7.5 ppm; methoxyacetamido methylene at δ 3.3–3.6 ppm) .
  • X-ray crystallography : Resolves dihydrothienopyridazine ring conformation and hydrogen-bonding patterns (e.g., N–H···O interactions stabilizing the lactam ring) .
  • HRMS : Validates molecular weight (e.g., [M+H]+ expected at m/z 432.12 for C₁₉H₁₈FN₃O₅S) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the compound’s reactivity or pharmacokinetic properties?

  • Methodological Answer :

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze electron density distribution, highlighting electrophilic sites (e.g., lactam carbonyl for nucleophilic attack) .
  • ADMET prediction : Tools like SwissADME estimate logP (~2.8) and solubility (<10 μM), suggesting moderate bioavailability. The fluorophenyl group enhances metabolic stability by reducing CYP450 oxidation .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Dose-response curves : Re-evaluate IC₅₀ values under standardized assay conditions (e.g., pH 7.4, 37°C) to account for pH-dependent solubility variations.
  • Off-target profiling : Use kinase selectivity screens (e.g., Eurofins KinaseProfiler) to identify confounding interactions .
  • Structural analogs : Compare with derivatives lacking the methoxyacetamido group to isolate its contribution to activity .

Table 2 : Example Biological Data Comparison

StudyTarget IC₅₀ (nM)Assay ConditionsReference
Kinase inhibition120 ± 1510% FBS, 24h incubation
Cytotoxicity>10,000Serum-free, 48h

Q. How does the 2-methoxyacetamido group influence structure-activity relationships (SAR)?

  • Methodological Answer :

  • Hydrogen bonding : The methoxy oxygen acts as a hydrogen-bond acceptor, enhancing binding to kinase ATP pockets (e.g., EGFR L858R mutant) .
  • Steric effects : Bulkier substituents (e.g., ethoxy) reduce potency by ~50%, suggesting optimal steric tolerance .
  • Metabolic stability : Methoxy groups reduce amide hydrolysis rates compared to unsubstituted acetamido analogs .

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